Quetiapine Dimer Impurity-d8
CAS No.:
Cat. No.: VC0199061
Molecular Formula: C₃₀H₁₆D₈N₄S₂
Molecular Weight: 512.72
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₁₆D₈N₄S₂ |
---|---|
Molecular Weight | 512.72 |
Introduction
Chemical Identity and Structure
Quetiapine Dimer Impurity-d8 is the deuterium-labeled version of Quetiapine dimer impurity. It is characterized by the substitution of eight hydrogen atoms with deuterium (a stable isotope of hydrogen) in the molecular structure. The compound is derived from quetiapine, which is a dibenzothiazepine derivative used as an atypical antipsychotic medication .
The chemical identity of Quetiapine Dimer Impurity-d8 is defined by the following properties:
Parameter | Value |
---|---|
Molecular Formula | C30H16D8N4S2 |
Molecular Weight | 512.72 |
Unlabeled CAS Number | 945668-94-0 |
SMILES Notation | [2H]C(C([2H])([2H])N(C1=NC2=CC=CC=C2SC3=C1C=CC=C3)C([2H])([2H])C4([2H])[2H])([2H])N4C5=NC6=CC=CC=C6SC7=C5C=CC=C7 |
The molecular structure consists of two dibenzothiazepine moieties connected through a piperazine ring, with eight deuterium atoms strategically placed within the molecule . This deuterium labeling provides distinct mass spectrometric properties that differentiate it from the non-labeled compound, making it valuable for analytical purposes.
Physical and Chemical Properties
Quetiapine Dimer Impurity-d8 exhibits specific physical and chemical properties that are relevant to its handling, storage, and application in analytical settings:
Property | Characteristic |
---|---|
Physical State | Off-White to Pale Beige Solid |
Melting Point | 283-285°C (with decomposition) |
Solubility | Slightly soluble in Chloroform |
Stability | Stable under recommended storage conditions |
Appearance | Solid |
The high melting point with decomposition indicates the compound's thermal stability characteristics, which are important considerations for analytical method development .
Parameter | Recommendation |
---|---|
Storage Temperature | Refrigeration (+4°C) |
Shipping Temperature | Room Temperature |
Container Type | Air-tight, light-resistant containers |
Special Precautions | Protect from light, moisture, and heat |
Applications in Pharmaceutical Analysis
Quetiapine Dimer Impurity-d8 serves several important functions in pharmaceutical research and quality control:
Significance in Pharmacokinetic Research
Deuterium-labeled compounds like Quetiapine Dimer Impurity-d8 have gained attention in pharmaceutical research due to their potential impact on pharmacokinetic profiles:
Isotope Effects on Drug Metabolism
Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs. The stronger carbon-deuterium bond (compared to carbon-hydrogen) may slow metabolic processes involving bond breakage at the labeled positions, leading to altered drug behavior in the body .
Tracing and Quantitation
In pharmacokinetic studies, deuterium-labeled compounds serve as excellent internal standards for mass spectrometric analysis, enabling accurate quantitation of drug substances and metabolites in biological samples .
Property | Unlabeled Quetiapine Dimer Impurity | Quetiapine Dimer Impurity-d8 |
---|---|---|
Molecular Weight | 504.67 | 512.72 |
Mass Spectrometric Profile | Base isotopic pattern | Shifted isotopic pattern (+8 Da) |
Metabolic Stability | Standard | Potentially enhanced at deuterated positions |
Chromatographic Behavior | Reference | Similar but with potential subtle differences |
These differences are leveraged in analytical applications, particularly in mass spectrometry-based assays where the mass difference allows for differentiation between the labeled and unlabeled compounds .
Analytical Techniques for Characterization
Several analytical techniques are employed for the characterization and quantification of Quetiapine Dimer Impurity-d8:
Mass Spectrometry
Mass spectrometry is particularly valuable for analyzing deuterium-labeled compounds, as it can readily detect the mass difference between labeled and unlabeled molecules. The eight deuterium atoms in Quetiapine Dimer Impurity-d8 result in a mass shift of approximately 8 Da compared to the unlabeled compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the position and environment of deuterium atoms within the molecule. Deuterium NMR can specifically detect and characterize the labeled positions in the compound .
Liquid Chromatography
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly used for the separation and quantification of Quetiapine Dimer Impurity-d8 in impurity profiling studies .
Regulatory Considerations
Supplier | Product Format | Product Code |
---|---|---|
LGC Standards | Neat | TRC-Q509962 |
MedChemExpress | Research Grade | HY-142217S |
Pharmaffiliates | Analytical Standard | PA STI 076560 |
These suppliers provide the compound in various formats suitable for different analytical applications, typically accompanied by certificates of analysis and other relevant documentation .
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